Urease Inhibition Potency: CAS 54825-13-7 vs. Standard Inhibitors Thiourea and Hydroxyurea
CAS 54825-13-7 demonstrates significantly superior urease inhibitory activity compared to the conventional standard inhibitors thiourea and hydroxyurea. Its reported half-maximal inhibitory concentration (IC50) of 150 nM (0.15 µM) against Jack bean urease is substantially lower, indicating a higher potency [1]. In contrast, thiourea exhibits an IC50 of approximately 22 µM, while hydroxyurea is even less potent, with an IC50 around 100 µM [2][3]. This represents an over 146-fold greater potency compared to thiourea and a more than 666-fold increase over hydroxyurea, establishing CAS 54825-13-7 as a highly potent urease inhibitor.
| Evidence Dimension | Inhibitory Concentration (IC50) against Jack Bean Urease |
|---|---|
| Target Compound Data | IC50 = 150 nM (0.15 µM) |
| Comparator Or Baseline | Thiourea (IC50 ≈ 22 µM); Hydroxyurea (IC50 ≈ 100 µM) |
| Quantified Difference | ~146-fold more potent than thiourea; >666-fold more potent than hydroxyurea |
| Conditions | In vitro enzyme inhibition assay assessing hydrolysis of urea into ammonia, with 10-minute preincubation and 10-minute measurement period [1]. |
Why This Matters
For researchers developing novel treatments for urease-positive bacterial infections like those from *H. pylori*, this level of potency makes CAS 54825-13-7 a significantly more attractive lead scaffold than traditional, less potent inhibitors.
- [1] BindingDB. BDBM50123347 (CHEMBL3622680) Affinity Data: IC50 150 nM for Jack Bean Urease. BindingDB Entry. View Source
- [2] Saeedian Moghadam, E., et al. (2022). Piperazine-based Semicarbazone Derivatives as Potent Urease Inhibitors: Design, Synthesis, and Bioactivity Screening. Letters in Drug Design & Discovery, 19(12), 1111-1120. View Source
- [3] Qazi, S. U., et al. (2018). Semicarbazone derivatives as urease inhibitors: Synthesis, biological evaluation, molecular docking studies and in-silico ADME evaluation. Bioorganic Chemistry, 79, 19-26. View Source
